N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide
Brand Name: Vulcanchem
CAS No.: 865163-11-7
VCID: VC4949505
InChI: InChI=1S/C25H24FN3O4S2/c1-3-33-15-14-29-22-13-10-18(26)16-23(22)34-25(29)27-24(30)20-6-4-5-7-21(20)28-35(31,32)19-11-8-17(2)9-12-19/h4-13,16,28H,3,14-15H2,1-2H3
SMILES: CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C
Molecular Formula: C25H24FN3O4S2
Molecular Weight: 513.6

N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide

CAS No.: 865163-11-7

Cat. No.: VC4949505

Molecular Formula: C25H24FN3O4S2

Molecular Weight: 513.6

* For research use only. Not for human or veterinary use.

N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide - 865163-11-7

Specification

CAS No. 865163-11-7
Molecular Formula C25H24FN3O4S2
Molecular Weight 513.6
IUPAC Name N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide
Standard InChI InChI=1S/C25H24FN3O4S2/c1-3-33-15-14-29-22-13-10-18(26)16-23(22)34-25(29)27-24(30)20-6-4-5-7-21(20)28-35(31,32)19-11-8-17(2)9-12-19/h4-13,16,28H,3,14-15H2,1-2H3
Standard InChI Key XPLZTOJFVVBAQU-RFBIWTDZSA-N
SMILES CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C

Introduction

N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a synthetic organic compound. It belongs to the class of benzothiazole derivatives, which have garnered significant interest due to their diverse biological and pharmacological properties. This compound's structure suggests potential applications in medicinal chemistry, particularly as an antimicrobial or anticancer agent.

Synthesis Pathway

The synthesis of this compound likely involves:

  • Formation of the Benzothiazole Core: Cyclization of o-amino thiophenol derivatives with appropriate aldehydes or ketones.

  • Functionalization: Introduction of the ethoxyethyl group and fluorination at position 6.

  • Coupling with Benzamide: Reaction with p-toluenesulfonamide to form the final product.

These steps typically require controlled reaction conditions, including specific catalysts and solvents.

Antimicrobial Potential

Benzothiazole derivatives are known for their antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a sulfonamide group in this compound may enhance its antibacterial activity by inhibiting folate synthesis in microorganisms.

Anticancer Activity

Sulfonamides and benzothiazoles have demonstrated anticancer properties by targeting specific enzymes or receptors involved in tumor growth. The fluorine atom may further improve binding affinity to target proteins through halogen bonding.

Molecular Docking Studies

Preliminary docking studies could reveal interactions with key biological targets such as:

  • DNA gyrase (antibacterial target).

  • Kinases or enzymes involved in cancer cell proliferation.

Analytical Characterization

To confirm its structure and purity, the following techniques are essential:

  • NMR Spectroscopy: Proton (1^1H) and Carbon (13^13C) NMR to identify chemical shifts corresponding to functional groups.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: For identifying functional groups such as sulfonamides (S=O stretch).

  • X-Ray Crystallography: To resolve the three-dimensional structure if crystalline.

Medicinal Chemistry

This compound could serve as a lead molecule for developing:

  • Broad-spectrum antibiotics.

  • Targeted anticancer therapies.

Agrochemicals

Benzothiazole derivatives have also been explored for pest control due to their bioactivity against arthropods and nematodes.

Further Optimization

Structural modifications, such as altering substituents on the benzothiazole ring or sulfonamide group, could optimize its pharmacokinetic and pharmacodynamic profiles.

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